5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide
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Overview
Description
5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide is a complex organic compound that features a combination of indole and pyrazole moieties. Indole derivatives are significant in natural products and drugs due to their biological activities, while pyrazole derivatives are known for their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide typically involves multiple steps, including the formation of the indole and pyrazole rings, followed by their condensation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, various acids and bases, and specific catalysts like FeCl3 for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the indole or pyrazole rings .
Scientific Research Applications
5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, while the pyrazole ring can modulate different biological pathways. These interactions contribute to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.
Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 4-nitropyrazole
Uniqueness
5-Tert-butyl-N’-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide is unique due to its combination of indole and pyrazole moieties, which imparts a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C16H16N6O4 |
---|---|
Molecular Weight |
356.34 g/mol |
IUPAC Name |
5-tert-butyl-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H16N6O4/c1-16(2,3)12-7-11(18-19-12)14(23)21-20-13-9-6-8(22(25)26)4-5-10(9)17-15(13)24/h4-7,17,24H,1-3H3,(H,18,19) |
InChI Key |
FIQLUTDJOOQQSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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